An In-Depth Technical Guide to (R)-methyl 2-hydroxydecanoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-methyl 2-hydroxydecanoate: Properties, Synthesis, and Applications
An Introduction to a Versatile Chiral Building Block
The importance of enantiomeric purity in pharmaceuticals is well-established, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the development of efficient methods to obtain enantiomerically pure compounds like (R)-methyl 2-hydroxydecanoate is a critical endeavor for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties of Methyl 2-Hydroxydecanoate
Understanding the physical and chemical properties of methyl 2-hydroxydecanoate is fundamental for its handling, purification, and use in synthetic applications. The following table summarizes the key computed and experimental data available for the racemic mixture.
| Property | Value | Source |
| CAS Number | 71271-24-4 (racemate) | [1][2] |
| Molecular Formula | C₁₁H₂₂O₃ | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not experimentally determined for the 2-hydroxy isomer. For comparison, the boiling point of the related methyl decanoate is 224 °C. | |
| Melting Point | Not experimentally determined for the 2-hydroxy isomer. For comparison, the melting point of the related methyl decanoate is -14 to -11 °C. | |
| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents like ethanol, ether, and chloroform. | |
| Kovats Retention Index | 1439.9 (semi-standard non-polar column) | [1] |
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of methyl 2-hydroxydecanoate.
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¹H and ¹³C NMR Spectroscopy: While a publicly available, fully assigned experimental spectrum for methyl 2-hydroxydecanoate is not readily found, predicted spectra can be generated using cheminformatic tools. The ¹H NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α-proton adjacent to the hydroxyl and carbonyl groups, and the long aliphatic chain protons. The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon, the α-carbon bearing the hydroxyl group, the methoxy carbon, and the carbons of the decyl chain.[1][3][4]
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Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data for methyl 2-hydroxydecanoate, which is essential for its identification in complex mixtures.[1] Due to the presence of the hydroxyl group, derivatization, such as silylation, is often employed to increase volatility and improve chromatographic performance for GC analysis.[5][6][7]
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Infrared (IR) Spectroscopy: The IR spectrum of methyl 2-hydroxydecanoate will exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibration (typically a broad peak around 3400 cm⁻¹), the carbonyl (C=O) stretching of the ester (around 1740 cm⁻¹), and C-H stretching vibrations of the aliphatic chain.[1]
Enantioselective Synthesis and Chiral Separation
The preparation of enantiomerically pure (R)-methyl 2-hydroxydecanoate is paramount for its application in the synthesis of chiral drugs and other biologically active molecules. The two primary strategies to achieve this are asymmetric synthesis and the resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer with high selectivity. One of the most effective methods for synthesizing chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester.
Caption: Asymmetric hydrogenation of a prochiral ketoester.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-oxodecanoate (Generalized)
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using chiral ruthenium-BINAP catalysts.[8]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a chiral ruthenium catalyst is prepared by reacting a ruthenium precursor with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Reaction Setup: Methyl 2-oxodecanoate (the starting material, which can be synthesized by oxidation of racemic methyl 2-hydroxydecanoate or other methods) is dissolved in a degassed solvent such as methanol in a high-pressure reactor.
-
Hydrogenation: The chiral catalyst is added to the solution, and the reactor is purged and pressurized with hydrogen gas.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature until complete conversion of the starting material is observed, which can be monitored by techniques like TLC or GC.
-
Work-up and Purification: After depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield enantiomerically enriched (R)-methyl 2-hydroxydecanoate.
Enzymatic Kinetic Resolution of Racemic Methyl 2-Hydroxydecanoate
Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Lipases are particularly effective biocatalysts for the resolution of racemic alcohols and esters due to their high enantioselectivity and mild reaction conditions.
Caption: Lipase-catalyzed kinetic resolution workflow.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Generalized)
This protocol is based on well-established methods for the lipase-catalyzed resolution of α-hydroxy esters.[9][10][11][12]
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Reaction Setup: Racemic methyl 2-hydroxydecanoate is dissolved in a suitable organic solvent (e.g., toluene, hexane). An acylating agent, such as vinyl acetate, is added.
-
Enzymatic Reaction: An immobilized lipase, commonly Candida antarctica lipase B (CALB, often sold as Novozym 435), is added to the mixture. The suspension is incubated at a controlled temperature with agitation.
-
Reaction Monitoring: The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both components.
-
Enzyme Removal: The immobilized enzyme is removed by simple filtration and can often be reused.
-
Separation and Hydrolysis: The unreacted (S)-methyl 2-hydroxydecanoate and the acylated (R)-methyl 2-acetoxydecanoate are separated by column chromatography. The purified (R)-ester is then hydrolyzed under mild basic conditions to afford the desired (R)-methyl 2-hydroxydecanoate.
Chiral Chromatography
For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for separating the enantiomers of methyl 2-hydroxydecanoate and determining their enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of such compounds.
Applications in Research and Drug Development
The significance of (R)-methyl 2-hydroxydecanoate lies in its potential as a chiral building block for the synthesis of more complex molecules and its potential intrinsic biological activity.
Chiral Synthon:
Enantiomerically pure α-hydroxy esters are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals. The hydroxyl and ester functionalities can be selectively modified to introduce new stereocenters and build molecular complexity. For instance, they can be used in the synthesis of pheromones, which often have highly specific stereochemical requirements for their biological activity.
Potential Biological Activity:
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids that have been shown to possess a range of biological activities, including anti-diabetic and anti-inflammatory effects. While the specific biological profile of (R)-methyl 2-hydroxydecanoate has not been extensively studied, its structural similarity to these bioactive lipids suggests that it may have interesting pharmacological properties worth investigating. Research into the biological effects of various FAHFA isomers has shown that stereochemistry can significantly impact their activity, highlighting the importance of studying the individual enantiomers of methyl 2-hydroxydecanoate.
Conclusion
(R)-methyl 2-hydroxydecanoate is a valuable chiral compound with significant potential in synthetic organic chemistry and drug discovery. Although a specific CAS number for the (R)-enantiomer is not readily found, this guide has provided a comprehensive overview of the properties of the racemic mixture and detailed strategies for obtaining the enantiomerically pure (R)-form through asymmetric synthesis and enzymatic kinetic resolution. The methodologies for chiral separation and the potential applications of this compound underscore its importance for researchers and scientists in the pharmaceutical and life sciences industries. Further investigation into the specific biological activities of (R)-methyl 2-hydroxydecanoate is warranted and could lead to the discovery of new therapeutic agents.
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